Cas no 112642-69-0 (2-N-Octylbenzotriazole)

2-N-Octylbenzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Octyl-2H-benzo[d][1,2,3]triazole
- 2-n-Octylbenzotriazole
- 2-OCTYL-1,2,3-BENZOTRIAZOLE
- 2-octylbenzotriazole
- 2-Octyl-2H-benzotriazole
- WESNTVKWORZVQQ-UHFFFAOYSA-N
- AK142468
- AX8282291
- O0430
- 2-octyl-2H-1,2,3-benzotriazole
- 2-N-Octylbenzotriazole
-
- MDL: MFCD00963848
- Inchi: 1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3
- InChI Key: WESNTVKWORZVQQ-UHFFFAOYSA-N
- SMILES: N1(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N=C2C([H])=C([H])C([H])=C([H])C2=N1
Computed Properties
- Exact Mass: 231.17400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 194
- XLogP3: 5.3
- Topological Polar Surface Area: 30.7
Experimental Properties
- Density: 1.05
- Boiling Point: 110°C/0.01mmHg(lit.)
- Flash Point: 167 ºC
- Refractive Index: 1.5240-1.5280
- PSA: 30.71000
- LogP: 3.79180
2-N-Octylbenzotriazole Security Information
2-N-Octylbenzotriazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-N-Octylbenzotriazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269233-5g |
2-n-Octylbenzotriazole |
112642-69-0 | 98% | 5g |
¥855.00 | 2024-08-09 | |
abcr | AB550245-250 mg |
2-n-Octylbenzotriazole; . |
112642-69-0 | 250MG |
€80.40 | 2023-07-11 | ||
TRC | O273005-25mg |
2-N-Octylbenzotriazole |
112642-69-0 | 25mg |
$ 80.00 | 2022-06-02 | ||
TRC | O273005-5mg |
2-N-Octylbenzotriazole |
112642-69-0 | 5mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZB756-50mg |
2-N-Octylbenzotriazole |
112642-69-0 | 98% | 50mg |
228.0CNY | 2021-08-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0430-1G |
2-n-Octylbenzotriazole |
112642-69-0 | >98.0%(GC) | 1g |
¥950.00 | 2024-04-18 | |
Aaron | AR008YQ9-5g |
2-Octyl-2H-benzotriazole |
112642-69-0 | 96% | 5g |
$97.00 | 2025-01-23 | |
Ambeed | A362631-1g |
2-Octyl-2H-benzo[d][1,2,3]triazole |
112642-69-0 | 98% | 1g |
$16.0 | 2025-02-27 | |
Ambeed | A362631-5g |
2-Octyl-2H-benzo[d][1,2,3]triazole |
112642-69-0 | 98% | 5g |
$64.0 | 2025-02-27 | |
1PlusChem | 1P008YHX-5g |
2-Octyl-2H-benzotriazole |
112642-69-0 | 98% | 5g |
$48.00 | 2025-02-24 |
2-N-Octylbenzotriazole Related Literature
-
Lu Zhang,Zicheng Ding,Ruyan Zhao,Feng Jirui,Wei Ma,Jun Liu,Lixiang Wang J. Mater. Chem. C 2020 8 5613
-
Carmen L. Gott-Betts,Alfred A. Burney-Allen,David L. Wheeler,Malika Jeffries-EL Mater. Adv. 2022 3 4831
-
Zongtao Wang,Peng Lei,Chuanqi Dong,Peiqing Cong,Yanfang Geng,You Chen,Qingdao Zeng,Ailing Tang,Erjun Zhou J. Mater. Chem. A 2023 11 14539
-
4. Rigid triarylamine-based D–A–π–A structural organic sensitizers for solar cells: the significant enhancement of open-circuit photovoltage with a long alkyl groupXiaohao Hu,Shengyun Cai,Guojian Tian,Xin Li,Jianhua Su,Jing Li RSC Adv. 2013 3 22544
-
Zu-Sheng Huang,Cheng Cai,Xu-Feng Zang,Zafar Iqbal,Heping Zeng,Dai-Bin Kuang,Lingyun Wang,Herbert Meier,Derong Cao J. Mater. Chem. A 2015 3 1333
Additional information on 2-N-Octylbenzotriazole
2-N-Octylbenzotriazole (CAS No. 112642-69-0): An Overview of Its Properties, Applications, and Recent Research
2-N-Octylbenzotriazole (CAS No. 112642-69-0) is a versatile compound that has gained significant attention in various fields, particularly in the areas of corrosion inhibition, UV protection, and polymer stabilization. This comprehensive overview aims to provide a detailed understanding of its chemical properties, applications, and the latest research findings.
Chemical Structure and Properties
2-N-Octylbenzotriazole is a benzotriazole derivative with an octyl group attached to the nitrogen atom. Its molecular formula is C15H19N3, and it has a molecular weight of 233.33 g/mol. The compound is characterized by its high thermal stability, low volatility, and excellent solubility in organic solvents. These properties make it suitable for a wide range of applications, from industrial processes to advanced materials science.
Corrosion Inhibition
One of the primary applications of 2-N-Octylbenzotriazole is as a corrosion inhibitor. It forms a protective film on metal surfaces, effectively preventing the formation of corrosive species. Recent studies have shown that this compound is particularly effective in inhibiting corrosion in copper and aluminum alloys, which are widely used in the aerospace and automotive industries. For instance, a study published in the journal CORROSION Science demonstrated that 2-N-Octylbenzotriazole significantly reduced the corrosion rate of copper in chloride-containing environments by forming a stable adsorption layer.
UV Protection
In addition to its corrosion inhibition properties, 2-N-Octylbenzotriazole is also an effective UV absorber. It can absorb UV radiation in the 300-400 nm range, making it valuable for use in coatings, plastics, and textiles to protect against UV-induced degradation. A recent study published in the journal Polymer Degradation and Stability investigated the UV protection efficiency of 2-N-Octylbenzotriazole-based coatings on polyethylene films. The results showed that the addition of this compound significantly enhanced the UV resistance of the films, extending their service life.
Polymer Stabilization
2-N-Octylbenzotriazole plays a crucial role in polymer stabilization by protecting polymers from thermal and oxidative degradation. It acts as an antioxidant by scavenging free radicals generated during polymer processing and use. This property is particularly important for high-performance polymers used in demanding applications such as automotive parts and electronic components. A study published in the journal Polymer Engineering & Science evaluated the thermal stability of polyamide-6 (PA6) composites containing different concentrations of 2-N-Octylbenzotriazole. The results indicated that the addition of this compound significantly improved the thermal stability and mechanical properties of PA6 composites.
Synthesis and Production Methods
The synthesis of 2-N-Octylbenzotriazole typically involves several steps, including the formation of benzotriazole from o-phenylenediamine and carbon disulfide, followed by alkylation with octyl halides. Various methods have been developed to optimize the yield and purity of this compound. For example, a recent study published in the journal Tetrahedron Letters reported an efficient one-pot synthesis method using microwave irradiation, which significantly reduced reaction time and improved product yield.
Safety and Environmental Considerations
Safety and environmental considerations are essential when handling any chemical compound. While 2-N-Octylbenzotriazole is generally considered safe for industrial use, proper handling procedures should be followed to minimize exposure risks. Studies have shown that this compound has low toxicity and does not pose significant environmental hazards when used as directed. However, it is important to conduct regular risk assessments and adhere to regulatory guidelines to ensure safe usage.
FUTURE RESEARCH DIRECTIONS AND CONCLUSIONS
The versatility of 2-N-Octylbenzotriazole makes it an attractive candidate for further research and development. Future studies could focus on optimizing its performance in specific applications, such as developing more efficient UV absorbers for advanced coatings or enhancing its effectiveness as a corrosion inhibitor for new metal alloys. Additionally, exploring novel synthesis methods could lead to more cost-effective production processes.
In conclusion, 2-N-Octylbenzotriazole (CAS No. 112642-69-0) strong > is a multifunctional compound with significant potential in various industries. Its unique chemical properties make it an invaluable tool for corrosion inhibition, UV protection, and polymer stabilization. As research continues to advance our understanding of this compound, its applications are likely to expand even further.
112642-69-0 (2-N-Octylbenzotriazole) Related Products
- 16584-01-3(2-Butyl-2H-benzo[d][1,2,3]triazole)
- 2034350-90-6(N-{4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide)
- 2229441-18-1(2,2-difluoro-2-(2-hydroxy-4-methylphenyl)acetic acid)
- 99902-35-9((R)-3-hydroxy-5-phenyl-1-pentyne)
- 157126-75-5(Ethyl 3-(4-iodophenyl)propanoate)
- 57190-06-4((2-aminoethyl)(ethyl)propylamine)
- 1212868-99-9(METHYL (3R)-3-AMINO-3-(3,4-DICHLOROPHENYL)PROPANOATE)
- 2331211-59-5((2R,4S)-4-Methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid)
- 1314355-19-5(1-(6-Aminopyrimidin-4-yl)piperidin-4-ol)
- 1185480-10-7(ethyl 4-{2-hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}piperazine-1-carboxylate hydrochloride)




